tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate
Overview
Description
tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a thiazole ring, and a carbamate functional group
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its thiazole ring is a common motif in many bioactive molecules, and the carbamate group can enhance the compound’s stability and bioavailability.
Industry: In the materials science field, this compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
Target of Action
Carbamates are generally known to interact with various enzymes and receptors in the body .
Mode of Action
Carbamates typically work by inhibiting enzymes, which can lead to various physiological effects .
Biochemical Pathways
Carbamates, in general, can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight is 15923 , which suggests it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The inhibition of enzymes by carbamates can lead to a variety of cellular effects, depending on the specific enzyme targeted .
Biochemical Analysis
Biochemical Properties
Tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate plays a significant role in biochemical reactions, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . It interacts with various enzymes and proteins, including palladium-catalyzed enzymes, which facilitate its incorporation into complex organic molecules . The nature of these interactions involves the formation of stable intermediates that are crucial for the synthesis of target compounds.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the stability and activity of certain proteins, leading to changes in cellular behavior . For instance, it has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context of the reaction . The compound’s structure allows it to form stable complexes with target enzymes, leading to changes in their activity and subsequent alterations in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects on cellular function, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity, as it ensures that the compound reaches its intended targets within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with an aryl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl N-(propan-2-yl)carbamate: Another related compound with a similar structure but different functional groups.
tert-Butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride: A compound with a different heterocyclic ring but similar carbamate functionality.
Uniqueness: tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the tert-butyl group, thiazole ring, and carbamate group makes it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl N-(5-propan-2-yl-1,3-thiazol-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-7(2)8-9(12-6-16-8)13-10(14)15-11(3,4)5/h6-7H,1-5H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZWOCQJWRGWHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CS1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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